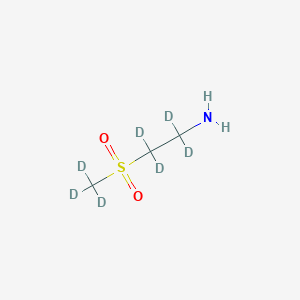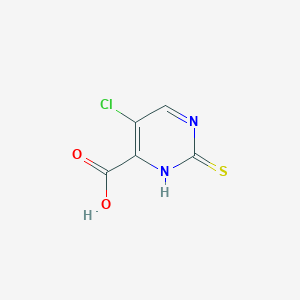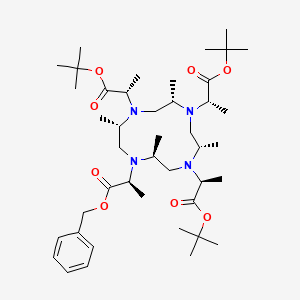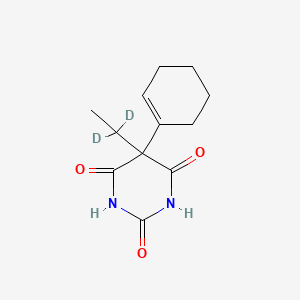
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is a deuterated compound that features both deuterium and tritium isotopes. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which can be utilized in mechanistic studies and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine typically involves the reaction of deuterated starting materials under controlled conditions. One common method involves the use of deuterated methyl sulfone and deuterated ethylene diamine. The reaction is carried out in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and sulfides.
Aplicaciones Científicas De Investigación
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is utilized in several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and isotopic labeling of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine involves its interaction with specific molecular targets and pathways. The deuterium and tritium isotopes provide unique insights into the compound’s behavior and transformation in chemical and biological systems. The isotopic labeling allows for precise tracking of the compound’s movement and reactions, aiding in the elucidation of complex mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-ethanol
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-thiol
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C3H9NO2S |
|---|---|
Peso molecular |
130.22 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethanamine |
InChI |
InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3/i1D3,2D2,3D2 |
Clave InChI |
SDNXQWUJWNTDCC-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])N |
SMILES canónico |
CS(=O)(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)


